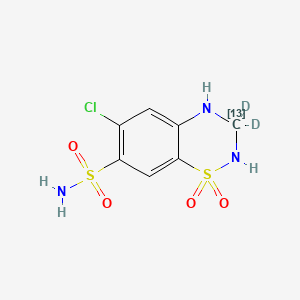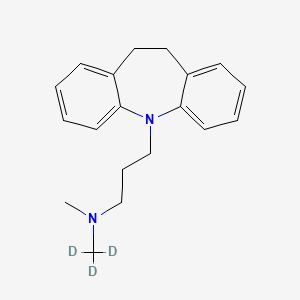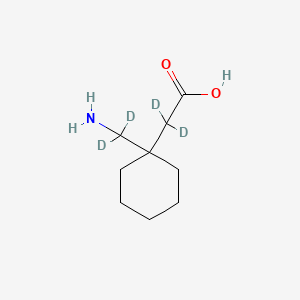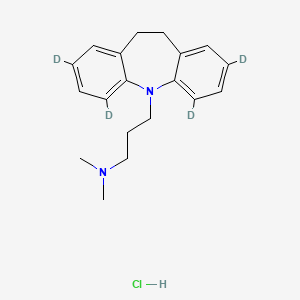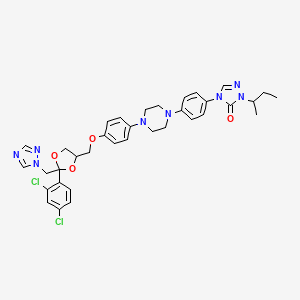
Salbutamol-D9 acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salbutamol-D9 acetate, also known as Albuterol-D9 acetate, is the deuterium-labeled version of Salbutamol . Salbutamol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Molecular Structure Analysis
The molecular formula of Salbutamol-D9 acetate is C15H16D9NO5 . It has a molecular weight of 308.42 .Physical And Chemical Properties Analysis
Salbutamol-D9 acetate has a molecular weight of 308.42 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Analytical Method Development for Salbutamol Detection
Salbutamol, along with clenbuterol, has been studied for its presence in human plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This method aids in assessing the toxicity and optimizing treatment efficacy of these drugs (Thuan & Linh, 2019). Another study developed a hydrophilic interaction chromatography (HILIC)-tandem mass spectrometry method for determining salbutamol in human plasma, particularly after aerosol inhalation, useful for pharmacokinetic evaluation (Ma Min-kang, 2013).
Salbutamol Quantification in Pharmaceuticals
Research has been conducted to quantify salbutamol in syrups using capillary electrophoresis with contactless conductivity detection (CE-C(4)D), offering a method with good repeatability and a linear dynamic range for detecting salbutamol concentration in pharmaceutical products (Felix et al., 2006).
Studying the Photophysical and Photochemical Properties
The photophysical and photochemical properties of salbutamol in aqueous solutions have been investigated to understand its degradation under sunlight and the formation of potentially more toxic products (Dodson et al., 2011).
Detection of Salbutamol in Urine
A method for detecting salbutamol in human urine has been developed, using high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS). This method is relevant in fields like doping analysis and clinical testing (Xiaoli Wang et al., 2015).
Application in Metabonomic Methodologies
A nuclear magnetic resonance (NMR)-based untargeted quantitative metabonomic approach was applied to identify illicit salbutamol administration in cattle, highlighting the potential of such methodologies in screening for unauthorized drug use (Tang et al., 2016).
Orientations Futures
Propriétés
Numéro CAS |
1781417-68-2 |
|---|---|
Nom du produit |
Salbutamol-D9 acetate |
Formule moléculaire |
C13D9H12NO3C2H4O2 |
Poids moléculaire |
308.42 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
1420043-41-9 (unlabelled) |
Synonymes |
2-(tert-Butyl-D9-amino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanol acetate; Albuterol-D9 acetate |
Étiquette |
Salbutamol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)
